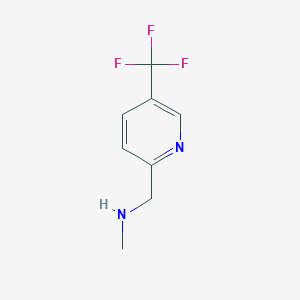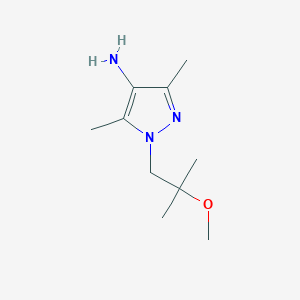
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and pyrazole moieties in its structure allows for unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazine derivatives with pyrazole derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where pyrazine-2-carbaldehyde reacts with 1H-pyrazol-4-ylmethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole or pyrazine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a pyrazin-2-yl pyrazole ketone, while substitution reactions could introduce various functional groups onto the pyrazole or pyrazine rings.
Applications De Recherche Scientifique
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also features pyrazine and pyrazole rings but with an oxygen linker.
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
pyrazin-2-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(6-3-11-12-4-6)7-5-9-1-2-10-7/h1-5,8,13H,(H,11,12) |
Clé InChI |
WWOLJHAJIKXCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13079451.png)
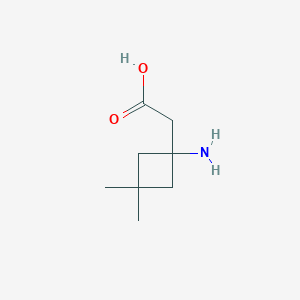
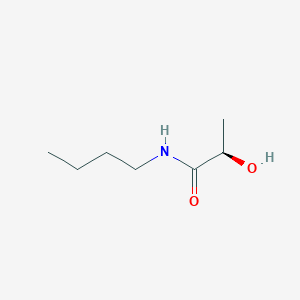
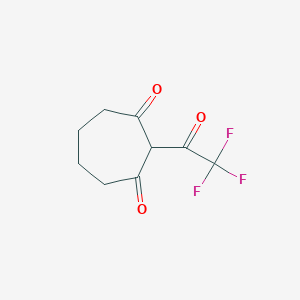
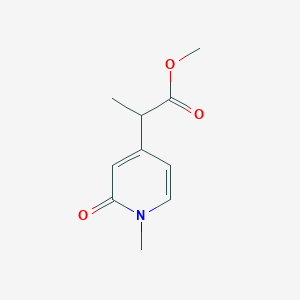
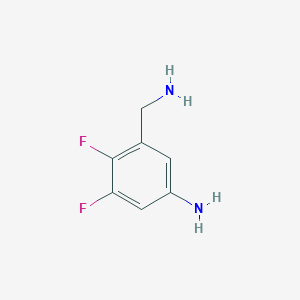

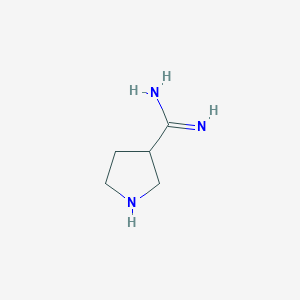

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
